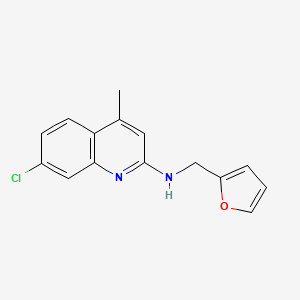
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine, also known as Cilostazol, is a medication that is used to treat peripheral artery disease (PAD) and intermittent claudication. It is a phosphodiesterase III inhibitor that works by increasing blood flow to the legs, reducing pain and improving walking distance.
Mécanisme D'action
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine works by inhibiting phosphodiesterase III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cAMP and cGMP, leading to vasodilation and increased blood flow to the legs. It also inhibits platelet aggregation and reduces inflammation, which further improves blood flow and reduces pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase nitric oxide production, which leads to vasodilation and improved blood flow. It also inhibits the expression of adhesion molecules, reducing inflammation and improving endothelial function. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying vascular biology and platelet function. It is also readily available and has a long shelf-life, making it a convenient reagent for experiments. However, this compound has some limitations. It is a relatively complex molecule, which may limit its use in certain assays. It is also a phosphodiesterase inhibitor, which may have off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for research on 7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine. One area of interest is its potential use in stroke prevention. This compound has been shown to improve cerebral blood flow and reduce inflammation, making it a promising therapeutic agent for stroke prevention. Another area of interest is its potential use in diabetic neuropathy. This compound has been shown to improve nerve function and reduce pain in diabetic neuropathy patients. Further research is needed to determine the optimal dosing and duration of treatment for these conditions. Additionally, there is a need for more studies on the long-term safety and efficacy of this compound, particularly in elderly patients and those with comorbidities.
Méthodes De Synthèse
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine is synthesized by reacting 2-furylmethylamine with 7-chloro-4-methyl-2-quinolinone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with phosphorus oxychloride to form the final product, this compound. The synthesis method has been optimized to improve yield and purity, making it a cost-effective process.
Applications De Recherche Scientifique
7-chloro-N-(2-furylmethyl)-4-methyl-2-quinolinamine has been extensively studied for its effects on PAD and intermittent claudication. Clinical trials have shown that this compound improves walking distance and reduces pain in patients with PAD. It has also been studied for its potential use in other conditions such as stroke prevention, diabetic neuropathy, and vascular dementia. This compound has been shown to have anti-inflammatory and antiplatelet effects, making it a promising therapeutic agent for a range of cardiovascular and cerebrovascular diseases.
Propriétés
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-10-7-15(17-9-12-3-2-6-19-12)18-14-8-11(16)4-5-13(10)14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWXRICVMTXCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)
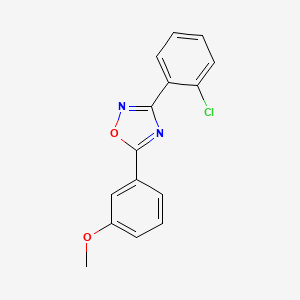
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)
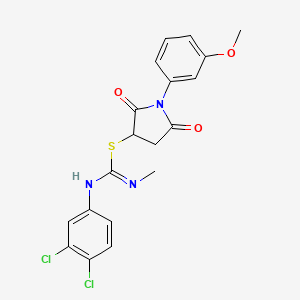
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)
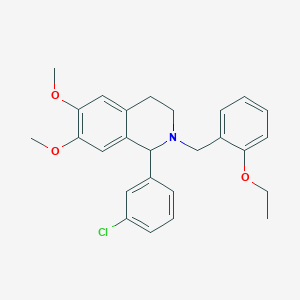
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4972229.png)
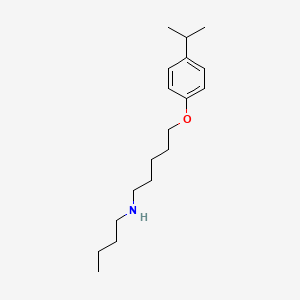
![1-(2,5-dimethoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4972251.png)
![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972261.png)
![2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4972275.png)